Almorexant - 1266467-63-3

Almorexant

Catalog Number: EVT-1213722
CAS Number: 1266467-63-3
Molecular Formula: C29H31F3N2O3
Molecular Weight: 512.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Almorexant is a member of isoquinolines.

SB-674042 (1-(5-(2-fluorophenyl)-2-methylthiazol-4-yl)-1-((S)-2-(5-phenyl-(1,3,4)oxadiazol-2-ylmethyl)pyrrolidin-1-yl)methanone)

Compound Description: SB-674042 is a selective orexin 1 receptor (OX1R) antagonist .

Relevance: Structurally distinct from almorexant, SB-674042 exhibits selectivity for OX1R, contrasting with almorexant's dual antagonism of both OX1R and orexin 2 receptor (OX2R) . Studies utilizing SB-674042 alongside almorexant help delineate the individual contributions of OX1R and OX2R in various physiological processes, including sleep-wake regulation and response to stress.

SB-408124 (1-(6,8-difluoro-2-methylquinolin-4-yl)-3-(4-(dimethylamino)phenyl)urea)

Compound Description: SB-408124 is a selective OX1R antagonist . In vivo studies revealed limited brain penetration, hindering its use in systemic investigations .

Relevance: The contrasting pharmacological profiles of SB-408124 and almorexant, particularly in sleep studies, underscore the importance of dual orexin receptor antagonism for achieving robust hypnotic effects . Almorexant's superior efficacy in promoting sleep compared to SB-408124, which has minimal effects, highlights the potential therapeutic advantage of dual orexin receptor antagonism for sleep disorders.

EMPA (N-ethyl-2-[(6-methoxypyridin-3-yl)(toluene-2-sulfonyl)amino]-N-pyridin-3-ylmethylacetamide)

Compound Description: EMPA is a selective OX2R antagonist with high affinity for its target . It exhibits a competitive binding mode at the OX2R .

Relevance: EMPA's selectivity for OX2R contrasts with almorexant's dual antagonism, offering a valuable tool for dissecting the specific roles of OX2R in various physiological functions . Studies using EMPA have shown its effectiveness in promoting sleep, though often requiring higher doses compared to almorexant, suggesting a potential therapeutic advantage for dual orexin receptor antagonists in treating sleep disorders.

TCS-OX2-29

Compound Description: TCS-OX2-29 is a fast-offset, competitive OX2R antagonist that exhibits surmountable antagonism against orexin-A activity .

Relevance: The distinct binding kinetics of TCS-OX2-29 compared to almorexant, particularly the faster dissociation rate, result in different functional outcomes . While almorexant exhibits a long-lasting, pseudo-irreversible binding profile, leading to prolonged inhibition of OX2R, TCS-OX2-29 displays a more transient effect. This difference in binding kinetics is important for understanding the duration of action and potential therapeutic applications of these orexin receptor antagonists.

Suvorexant

Compound Description: Suvorexant is a dual orexin receptor antagonist, similar to almorexant, and has been clinically approved for treating insomnia .

Relevance: Suvorexant serves as a direct comparator to almorexant due to their shared mechanism of action, providing valuable insights into the clinical efficacy and safety profile of dual orexin receptor antagonists . Comparing the pharmacological profiles of suvorexant and almorexant, particularly their binding kinetics, can help optimize the development of future orexin receptor modulators with improved therapeutic indices.

Lemborexant (E2006)

Compound Description: Lemborexant is a dual orexin receptor antagonist with potent hypnotic effects in mice .

DORA-12

Compound Description: DORA-12 is a dual orexin receptor antagonist, similar to almorexant, but with potentially improved side effect profiles in preclinical studies .

Relevance: The research on DORA-12 emphasizes the ongoing efforts to develop safer and more effective dual orexin receptor antagonists for treating insomnia, highlighting the need for compounds like almorexant with reduced motor side effects compared to traditional GABAergic hypnotics .

ACT-335827

Compound Description: ACT-335827 is a selective OX1R antagonist . It exhibited limited efficacy in attenuating cardiorespiratory responses to stress when used alone, requiring a combination with an OX2R antagonist to achieve comparable effects to almorexant .

Relevance: The research using ACT-335827 alongside almorexant provides further evidence for the potential synergistic effects of blocking both OX1R and OX2R, especially in the context of complex physiological responses like stress and arousal .

JNJ-10397049

Compound Description: JNJ-10397049 is a selective OX2R antagonist. It effectively promotes sleep by reducing sleep latency and increasing both non-rapid eye movement (NREM) and REM sleep .

Relevance: Despite JNJ-10397049's efficacy in promoting sleep, studies suggest that combined OX1R and OX2R antagonism, as seen with almorexant, may provide superior therapeutic benefits . Notably, co-administration of JNJ-10397049 with an OX1R antagonist attenuated its sleep-promoting effects, indicating a complex interplay between the two orexin receptor subtypes in regulating sleep-wake states.

Classification

Almorexant is classified as a dual orexin receptor antagonist. It operates by inhibiting the activity of orexin A and orexin B, neuropeptides that promote wakefulness. By blocking these receptors, almorexant induces sleep and reduces wakefulness-related behaviors, making it a candidate for pharmacological intervention in sleep disorders .

Synthesis Analysis

The synthesis of almorexant involves several key steps that utilize advanced organic chemistry techniques. The enantioselective synthesis has been described in detail in various studies.

Key Steps in Synthesis

  1. Starting Material: The synthesis begins with a chiral tetrahydroisoquinoline core.
  2. Iridium-Catalyzed Asymmetric Intramolecular Allylic Amidation: This step introduces chirality into the molecule and is essential for obtaining the desired stereochemistry .
  3. Oxidative Heck Reaction: Conducted at room temperature, this reaction involves coupling tetrahydroisoquinoline with (4-(trifluoromethyl)phenyl)boronic acid to introduce the trifluoromethyl group .
  4. Reduction Step: The final step involves reducing a double bond adjacent to a stereogenic center without racemization, often utilizing hydrazine-mediated organocatalysis .

Technical Parameters

  • Yields: The oxidative Heck reaction reported yields of approximately 88% .
  • Conditions: The reactions are typically carried out under mild conditions to prevent racemization and preserve stereochemistry.
Molecular Structure Analysis

Almorexant's molecular structure can be described by its specific chemical formula and stereochemistry.

Structural Data

  • Chemical Formula: C_{19}H_{22}F_{3}N_{1}O_{2}
  • Molecular Weight: Approximately 353.38 g/mol.
  • Structural Features:
    • Contains a tetrahydroisoquinoline core.
    • Incorporates trifluoromethyl and methoxy groups which are critical for its biological activity.

The compound's three-dimensional conformation is vital for its interaction with orexin receptors, influencing its efficacy as an antagonist.

Chemical Reactions Analysis

Almorexant participates in various chemical reactions that are essential both for its synthesis and its function as a receptor antagonist.

Key Reactions

  1. Hydrogenation: A critical step where double bonds are reduced to form the saturated structure necessary for receptor binding .
  2. Amidation Reactions: These are pivotal in forming the amide bond that is characteristic of almorexant's structure.
  3. Deprotection Steps: Involves removing protective groups introduced during synthesis to yield the final active compound.
Mechanism of Action

Almorexant functions primarily as an antagonist at the orexin receptors, disrupting the action of orexin peptides.

Mechanistic Insights

  • Dual Receptor Antagonism: Almorexant blocks both orexin 1 and orexin 2 receptors, leading to decreased neuronal excitability associated with wakefulness.
  • Functional Implications: Studies indicate that almorexant effectively reduces locomotion induced by orexin A while promoting sleep in various animal models .

The compound's selectivity for these receptors is crucial for minimizing side effects commonly associated with other sleep medications.

Physical and Chemical Properties Analysis

Almorexant exhibits several physical and chemical properties relevant to its behavior as a pharmaceutical compound.

Properties

  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents, which is important for formulation purposes.
  • Stability: The stability of almorexant under physiological conditions is significant for its therapeutic application.
  • Melting Point: Specific melting point data may vary but is generally consistent with similar compounds in its class.

These properties influence its formulation into effective dosage forms for clinical use.

Applications

Almorexant has been primarily investigated for its applications in treating sleep disorders such as insomnia.

Scientific Applications

  1. Clinical Trials: Almorexant has undergone extensive clinical trials assessing its efficacy in promoting sleep without the adverse effects typical of benzodiazepines .
  2. Behavioral Studies: Research has demonstrated its ability to decrease operant self-administration of substances like ethanol and sucrose, suggesting potential applications in addiction treatment .
  3. Neuroscientific Research: Almorexant serves as a valuable tool in studying orexin signaling pathways and their role in sleep-wake regulation .
Introduction to Orexin Receptor Antagonism in Sleep-Wake Regulation

Neurobiology of the Orexin System

Orexin-A and Orexin-B: Structure and Signaling Pathways

Orexin-A and orexin-B are excitatory neuropeptides derived from the proteolytic cleavage of prepro-orexin, produced exclusively in the lateral and perifornical hypothalamic regions. Orexin-A is a 33-amino acid peptide stabilized by two intrachain disulfide bonds and a N-terminal pyroglutamyl residue, making it highly stable in cerebrospinal fluid. Orexin-B comprises 28 amino acids with a linear structure. Both peptides share approximately 46% sequence homology but exhibit distinct receptor binding profiles and functional characteristics [2] [8].

Orexin signaling occurs through Gq-coupled G protein-coupled receptors (OX1R and OX2R), activating phospholipase C and elevating intracellular calcium. This triggers downstream excitation through protein kinase C activation, non-selective cation channel opening, and Na+/Ca2+ exchanger inhibition. Orexin neurons project broadly throughout the CNS, integrating metabolic, circadian, and limbic inputs to modulate arousal. Their firing is state-dependent—tonically active during wakefulness, silent during non-REM (NREM) sleep, and minimally active in REM sleep. This firing pattern positions orexins as stabilizers of the wake state [2] [4].

Table 1: Characteristics of Orexin Neuropeptides

PropertyOrexin-AOrexin-B
Amino Acid Length33 residues28 residues
Structural FeaturesTwo disulfide bondsLinear peptide
Receptor AffinityOX1R: High (Kd=20 nM)OX1R: Low (Kd=420 nM)
OX2R: High (Kd=34 nM)OX2R: High (Kd=60 nM)
Half-life in CSF~21 minutes~19 minutes
Primary SignalingGq-mediated calcium mobilizationGq-mediated calcium mobilization

Role of OX1 and OX2 Receptors in Arousal Modulation

OX1 and OX2 receptors exhibit distinct neuroanatomical distributions and physiological roles. OX1 receptors concentrate in the locus coeruleus (noradrenergic neurons), prefrontal cortex, and ventral tegmental area, while OX2 receptors dominate in the tuberomammillary nucleus (histaminergic neurons), basal forebrain (cholinergic neurons), and ventrolateral preoptic nucleus (VLPO). This distribution underlies their specialized functions: OX1 activation primarily modulates reward-seeking and stress responses, whereas OX2 activation is crucial for maintaining arousal and stabilizing wake-sleep transitions [4] [8].

Genetic models reveal their differential contributions to sleep regulation. OX2 receptor knockout mice exhibit profound sleep fragmentation and narcoleptic episodes with minimal cataplexy, closely mirroring the human narcolepsy phenotype. In contrast, OX1 receptor knockouts show only mild sleep abnormalities. When both receptors are deleted, mice display severe narcolepsy with cataplexy, indistinguishable from orexin-deficient animals. Optogenetic studies demonstrate that orexin neurons inhibit VLPO sleep-promoting GABAergic neurons through indirect excitation of local inhibitory interneurons, thereby disinhibiting arousal centers. This polysynaptic inhibition of VLPO neurons occurs primarily via OX2 receptor activation on GABAergic intermediates [4] [8].

Table 2: Receptor-Specific Functions in Arousal Regulation

ReceptorHigh-Density Brain RegionsPrimary Physiological RolesPhenotype of Genetic Deletion
OX1Locus coeruleus, VTA, cortexStress response, reward processingMild sleep fragmentation
OX2TMN, VLPO, basal forebrainArousal maintenance, sleep-wake transitionsNarcolepsy with sleep fragmentation
OX1/OX2Widespread co-expressionGlobal wake stabilizationSevere narcolepsy with cataplexy

Rationale for Dual Orexin Receptor Antagonism (DORA) Therapeutics

The therapeutic rationale for dual orexin receptor antagonism stems from the compensatory redundancy in the orexin system. Selective OX1 receptor antagonism fails to promote sleep efficiently due to OX2-mediated compensation, while selective OX2 blockade reduces sleep latency but with diminished efficacy in sleep maintenance. Dual antagonism provides synergistic inhibition of wake-promoting pathways across multiple arousal nodes [4] [5] [7].

Almorexant exemplifies the DORA approach with balanced affinity for both receptors (IC50: OX1=6.6 nM; OX2=3.4 nM). Its binding kinetics reveal functional selectivity: almorexant dissociates slowly from OX2 receptors (half-life >60 minutes), promoting sustained receptor occupancy and sleep promotion, while faster dissociation from OX1 receptors (half-life ~10 minutes) minimizes non-essential modulation. This kinetic profile enables almorexant to selectively inhibit orexin-mediated arousal without impairing OX1-dependent functions like stress responses. In rodent models, almorexant dose-dependently increased both NREM and REM sleep without suppressing REM or altering sleep architecture—a key advantage over GABAergic hypnotics [4] [6] [9].

Polysomnography studies in humans demonstrated almorexant's sleep-enabling effects:

  • Dose-dependent reduction in sleep latency (400mg: 37% decrease vs placebo)
  • Increased total sleep time (1000mg: +58 minutes)
  • Enhanced sleep efficiency (200mg: +7.2%)
  • Shorter latency to persistent sleep (LPS)Crucially, it preserved physiological sleep architecture, increasing slow-wave sleep (SWS) duration and enhancing sleep spindle density, indicating natural sleep induction rather than pharmacological sedation. Unlike GABA agonists, almorexant maintained cognitive performance in awakening trials and showed minimal rebound insomnia or withdrawal effects [1] [5] [7].

Table 3: Pharmacological Profile of Almorexant

ParameterValueMethodSignificance
OX1 IC506.6 nMCalcium mobilization assay (FLIPR)Balanced dual antagonism
OX2 IC503.4 nMCalcium mobilization assay (FLIPR)Slightly higher OX2 affinity
OX2 Dissociation Half-life>60 minutesRadioligand binding kineticsSustained receptor occupancy
Tmax1-2 hours (fasting)Human pharmacokinetic studiesRapid sleep onset potential
Half-life13-19 hoursHuman pharmacokinetic studiesSupports sleep maintenance
Protein Binding>99%Equilibrium dialysisHigh tissue distribution

Properties

CAS Number

1266467-63-3

Product Name

Almorexant

IUPAC Name

(2R)-2-[(1S)-6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-N-methyl-2-phenylacetamide

Molecular Formula

C29H31F3N2O3

Molecular Weight

512.6 g/mol

InChI

InChI=1S/C29H31F3N2O3/c1-33-28(35)27(20-7-5-4-6-8-20)34-16-15-21-17-25(36-2)26(37-3)18-23(21)24(34)14-11-19-9-12-22(13-10-19)29(30,31)32/h4-10,12-13,17-18,24,27H,11,14-16H2,1-3H3,(H,33,35)/t24-,27+/m0/s1

InChI Key

DKMACHNQISHMDN-RPLLCQBOSA-N

SMILES

CNC(=O)C(C1=CC=CC=C1)N2CCC3=CC(=C(C=C3C2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC

Synonyms

((2R)-2-((1S)-6,7-dimethoxy-1-(2-(4-trifluoromethylphenyl)-ethyl)-3,4-dihydro-1H-isoquinolin-2-yl)-N-methyl-2-phenylacetamide)
ACT-078573
almorexant

Canonical SMILES

CNC(=O)C(C1=CC=CC=C1)N2CCC3=CC(=C(C=C3C2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC

Isomeric SMILES

CNC(=O)[C@@H](C1=CC=CC=C1)N2CCC3=CC(=C(C=C3[C@@H]2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.